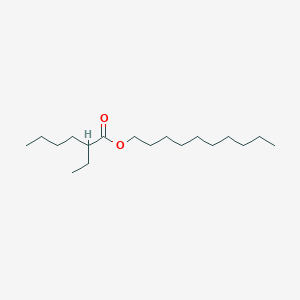

Decyl 2-ethylhexanoate

Description

Evolution of Research Perspectives on Decyl 2-Ethylhexanoate (B8288628) and Related Esters

Research into decyl 2-ethylhexanoate and similar alkyl esters has evolved from fundamental synthesis and characterization to more specialized application-driven studies. Initially, the focus was on classical Fischer-type esterification methods to produce these compounds, involving the reaction of a carboxylic acid with an alcohol. cir-safety.org This could be promoted by acid or base catalysis. cir-safety.org

Early research also centered on the physical and chemical properties of these esters. Over time, the focus has shifted towards enzymatic synthesis routes, which are considered more environmentally friendly. researchgate.net Lipases, for instance, are now used as biocatalysts for the direct esterification of alcohols and acids to produce esters like cetyl 2-ethylhexanoate. researchgate.net This shift reflects a broader trend in "Green Chemistry" to develop more sustainable and efficient manufacturing processes. mdpi.com

Furthermore, the study of related compounds, such as metal 2-ethylhexanoates, has expanded the research landscape. researchgate.net These metal-organic precursors have found wide applications in materials science and as catalysts. researchgate.net The investigation into the thermal and mesomorphic properties of these related compounds has also become a significant area of interest. researchgate.net

Significance of this compound in Advanced Chemical Research and Technology

This compound and its related esters are significant in several areas of advanced chemical research and technology. Their utility stems from their specific physicochemical properties, which make them suitable for a range of applications.

In Lubricants and Plasticizers: Esters of 2-ethylhexanoic acid are widely used in the formulation of synthetic lubricants and as plasticizers for polymers like PVC and PVB. atamanchemicals.comatamanchemicals.com Their branched structure can contribute to good lubricating properties and thermal stability. mdpi.comresearchgate.net Research into new biolubricants often involves the synthesis of novel esters to achieve high viscosity indexes and oxidative stability. mdpi.com For instance, the enzymatic synthesis of hyperbranched esters is being explored to create second-generation biolubricants with enhanced performance at extreme temperatures. mdpi.com

In Cosmetics: Alkyl ethylhexanoates, including this compound, primarily function as skin conditioning agents and emollients in cosmetic formulations. cir-safety.orgcir-safety.org They impart a soft and smooth appearance to the skin and can provide water-repelling characteristics. transparencymarketresearch.com Research in this area often focuses on the safety and efficacy of these ingredients in various cosmetic products, from skin creams to lipsticks. cir-safety.orgcir-safety.org

In Materials Science: Metal 2-ethylhexanoates serve as crucial precursors in materials science for creating thin films and nanoparticles. researchgate.netamericanelements.com These organometallic compounds are soluble in non-polar solvents, which is advantageous for various deposition techniques. atamanchemicals.com They are used in the synthesis of a wide range of materials with applications in electronics, optics, and catalysis. researchgate.net

As Phase Change Materials (PCMs): Certain esters are investigated for their potential as phase change materials for thermal energy storage. googleapis.comiea-shc.org These materials can absorb and release large amounts of latent heat at a constant temperature during their phase transition, making them useful for applications in buildings and thermal systems. iea-shc.org

Interdisciplinary Research Landscape Pertaining to the Ester

The study of this compound and its analogs sits (B43327) at the intersection of several scientific disciplines, highlighting a rich interdisciplinary research landscape.

Chemistry and Chemical Engineering: This forms the core of the research, focusing on synthesis, catalysis, and optimization of production processes. google.comnih.gov Both chemical and enzymatic routes are continuously being refined to improve yield, purity, and sustainability. researchgate.netnih.gov

Materials Science and Nanotechnology: The use of metal ethylhexanoates as precursors for advanced materials connects chemistry with materials science. researchgate.net Research in this area explores the creation of materials with specific electronic, optical, or magnetic properties. researchgate.net

Biotechnology: The application of enzymes, particularly lipases, for the synthesis of esters like this compound is a prime example of the intersection with biotechnology. researchgate.net This includes the study of enzyme kinetics and the development of biocatalytic processes. cir-safety.org

Cosmetic Science: The formulation and safety assessment of cosmetic products containing these esters bring together chemistry, toxicology, and dermatology. cir-safety.orgcir-safety.org

Tribology: The study of friction, wear, and lubrication involves investigating the performance of esters as lubricants and lubricant additives. researchgate.netmdpi.com This includes understanding how their molecular structure affects their tribological properties. researchgate.net

Environmental Science: The development of biodegradable lubricants and the use of "green chemistry" principles in ester synthesis reflect the growing influence of environmental science on this field of research. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H36O2 | nih.gov |

| Molecular Weight | 284.5 g/mol | nih.gov |

| CAS Number | 93777-46-9 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Storage Temperature | 2~8 °C or Room Temperature | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

decyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-14-16-20-18(19)17(6-3)15-8-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTQTLMUAAVGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918060 | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-46-9 | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Decyl 2 Ethylhexanoate

Enzymatic Esterification Strategies for Decyl 2-Ethylhexanoate (B8288628) Production

Enzymatic synthesis, particularly using lipases, presents a green alternative to traditional chemical methods. Lipases operate under mild conditions, exhibit high selectivity, and are biodegradable, reducing the environmental impact of the production process. semanticscholar.org

Lipase-Catalyzed Synthesis from Constituent Precursors

The primary enzymatic route to decyl 2-ethylhexanoate is through the direct esterification of its constituent precursors: 2-ethylhexanoic acid and decyl alcohol (1-decanol). This reaction is effectively catalyzed by lipases, particularly immobilized forms which offer enhanced stability and reusability. mdpi.com Lipases (EC 3.1.1.3) are hydrolases that can reverse their natural hydrolytic function in non-aqueous or micro-aqueous environments to catalyze the formation of ester bonds. scielo.br

The most commonly employed lipase (B570770) for this type of synthesis is an immobilized form of Candida antarctica lipase B (CALB), often known by the commercial name Novozym 435. cir-safety.orgresearchgate.net This biocatalyst has demonstrated high efficiency in the synthesis of various alkyl ethylhexanoates. cir-safety.org The reaction involves combining 2-ethylhexanoic acid and decyl alcohol, often in a solvent-free system or in an organic solvent like n-hexane, in the presence of the immobilized lipase. cir-safety.orgresearchgate.netnih.govmdpi.com The use of a solvent-free system is advantageous as it simplifies downstream processing and reduces volatile organic compound emissions. semanticscholar.org

The general reaction is as follows: CH₃(CH₂)₃CH(C₂H₅)COOH + CH₃(CH₂)₉OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COO(CH₂)₉CH₃ + H₂O (2-Ethylhexanoic Acid + Decyl Alcohol ⇌ this compound + Water)

Kinetic Studies of Enzymatic Reactions in Organic Media

Understanding the kinetics of lipase-catalyzed esterification is crucial for reactor design and process optimization. For many lipase-catalyzed esterification reactions, the kinetics can be described by a Ping-Pong Bi-Bi mechanism. mdpi.comscielo.brnih.govnih.gov This model involves the binding of the first substrate (the acid) to the enzyme, followed by the release of the first product (water), creating an acylated enzyme intermediate. The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and the regeneration of the free enzyme.

Kinetic studies on similar esters, such as ethyl hexanoate (B1226103) and 2-ethylhexyl-2-ethylhexanoate, have often revealed substrate inhibition. mdpi.comresearchgate.netresearchgate.net This means that at high concentrations, either the acid or the alcohol can inhibit the enzyme's activity, leading to a decrease in the reaction rate. researchgate.net For instance, in the synthesis of ethyl hexanoate, high concentrations of ethanol (B145695) were found to be inhibitory. researchgate.net Similarly, inhibition by the acid substrate has been noted in the production of other esters. mdpi.com This inhibitory effect is an important consideration when determining the optimal substrate concentrations for the synthesis of this compound.

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. These include temperature, substrate molar ratio, enzyme concentration, and reaction time.

Table 1: Optimized Parameters for Enzymatic Synthesis of Various Esters

| Parameter | Cetyl 2-Ethylhexanoate researchgate.net | Decane-1,10-diyl bis(2-methylpentanoate) nih.govmdpi.com | Decyl Oleate semanticscholar.org | Ethyl Hexanoate researchgate.net |

|---|---|---|---|---|

| Catalyst | Novozym® 435 | Lipozyme® 435 | Fermase CALBTM10000 | Novozym 435 |

| Temperature | 56.18 °C | 80 °C | 45 °C | 48.83 °C |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2.55 | 1.2:1 or 1.3:1 (molar excess of acid) | 1:2 | 1:3.39 |

| Enzyme Concentration | 251.39% (relative to what is not specified) | 2.5% (w/w) | 1.8% (w/w) | 2.35% (w/w) |

| Reaction Time | 2.65 days | 7 hours | 25 minutes (with ultrasound) | 120 minutes |

| System | n-hexane | Solvent-free | Solvent-free (with ultrasound) | Solvent-free |

| Conversion/Yield | 89.75% | 92.6% | 97.14% | 90.99% |

This table presents optimized conditions from studies on similar esters, providing a reference for the synthesis of this compound.

Temperature: Lipase activity is highly temperature-dependent. For the synthesis of a similar diester, the optimal temperature was found to be 80°C, with higher temperatures leading to reduced enzyme activity. nih.govmdpi.com For other esters like cetyl 2-ethylhexanoate, a lower optimum of around 56°C was reported. researchgate.net

Substrate Molar Ratio: The ratio of 2-ethylhexanoic acid to decyl alcohol affects the reaction equilibrium. Using a molar excess of one substrate can drive the reaction forward. However, as noted in kinetic studies, high substrate concentrations can also lead to inhibition. researchgate.net For the synthesis of decane-1,10-diyl bis(2-methylpentanoate), a 20% or 30% molar excess of the acid resulted in a significantly purer final product. nih.govmdpi.com

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate, but beyond a certain point, the cost and potential mass transfer limitations may outweigh the benefits. semanticscholar.org

Water Removal: Water is a byproduct of esterification, and its presence can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield. semanticscholar.org In industrial processes, methods for in-situ water removal, such as the use of molecular sieves or vacuum, are often employed to achieve high conversion rates.

Non-Enzymatic Synthesis Pathways

Conventional chemical synthesis provides an alternative to enzymatic methods for producing this compound. These methods typically require more stringent conditions, such as high temperatures and strong catalysts.

Classical Fischer Esterification Techniques

Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.com This method is commonly used for the synthesis of various alkyl ethylhexanoates. cir-safety.orgcir-safety.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.comchemistrysteps.com Alternatively, the removal of water as it is formed (e.g., through azeotropic distillation) can be employed to achieve high yields. cir-safety.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the final ester. masterorganicchemistry.com

Acid and Base Catalysis in Esterification Processes

Acid Catalysis: The Fischer esterification of this compound from 2-ethylhexanoic acid and decyl alcohol is typically catalyzed by strong Brønsted acids. masterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comsmolecule.com The acid acts as a catalyst by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

Base Catalysis: While acid catalysis is more common for direct esterification from a carboxylic acid, base catalysis is also a viable strategy, particularly in transesterification reactions. cir-safety.orgcir-safety.org In the context of producing similar esters, various bases have been shown to be effective. For the transesterification synthesis of triethylene glycol bis(2-ethylhexanoate), inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) were effective catalysts. google.com Organometallic compounds, such as titanium isopropoxide (Ti(OiPr)₄), also demonstrated excellent catalytic activity under anhydrous conditions. google.com These catalysts could potentially be adapted for the synthesis of this compound.

Table 2: Catalysts for Non-Enzymatic Esterification

| Catalyst Type | Examples | Typical Reaction | Reference |

|---|---|---|---|

| Acid (Brønsted) | H₂SO₄, HCl, p-toluenesulfonic acid | Fischer Esterification | masterorganicchemistry.comsmolecule.com |

| Base (Inorganic) | K₂CO₃, Cs₂CO₃ | Transesterification | google.com |

| Organometallic | Titanium isopropoxide (Ti(OiPr)₄) | Transesterification | google.com |

Continuous Esterification in Supercritical Fluid Environments

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a medium for chemical reactions offers significant advantages, including enhanced mass transport, tunable solvent properties, and easier product separation. researchgate.netrsc.orgscispace.com The continuous synthesis of esters in scCO₂ has been demonstrated as a viable and environmentally benign alternative to conventional solvent-based processes. researchgate.netrsc.org

A key study on the continuous catalytic esterification of 2-ethylhexanoic acid with a structurally similar alcohol, 2-ethyl-1-hexanol, in scCO₂ provides critical insights applicable to the synthesis of this compound. researchgate.net In this process, the reaction is performed in a continuous flow reactor packed with a solid catalyst. The effects of various parameters such as pressure, temperature, reactant molar ratio, and catalyst type have been systematically evaluated. researchgate.net

Catalyst Performance: Three types of catalysts were investigated: a strong solid-acid catalyst (Amberlyst® 15), a Lewis acid catalyst (zirconium oxide), and an enzymatic catalyst (Novozym® 435). researchgate.net

Zirconium oxide was found to be highly effective for the esterification, yielding the desired ester, 2-ethylhexyl 2-ethylhexanoate, with 100% selectivity and achieving a conversion of 40%. researchgate.net

Amberlyst® 15 , under the same conditions, primarily catalyzed the dehydration of the alcohol, producing 2-ethyl-1-hexene, especially at higher temperatures (99% conversion to the alkene at 140 °C and 150 bar). researchgate.net

Novozym® 435 showed minimal conversion (3%) in the continuous scCO₂ system for this specific reaction, likely due to acid-induced inactivation. researchgate.net

Analogous research on the synthesis of decyl acetate (B1210297) via transesterification with decanol (B1663958) in scCO₂ using Novozym® 435 has shown the viability of this enzyme for reactions involving decanol, suggesting that with process optimization, it could be a potential catalyst for this compound synthesis. researchgate.net

Process Parameters: The operational parameters significantly influence the reaction outcome.

Temperature and Pressure: Increasing temperature generally favors the reaction rate, but can also promote side reactions like dehydration, as seen with Amberlyst® 15. researchgate.net Pressure manipulation in the supercritical region allows for fine-tuning of the solvent density and solvating power of scCO₂, affecting reaction rates and selectivity. researchgate.net

Reactant Ratio: An excess of the carboxylic acid was found to increase the ester yield. researchgate.net

Flow Rate: The CO₂ flow rate showed no significant impact on the conversion within the studied range. researchgate.net

The data below, derived from the study on 2-ethylhexyl 2-ethylhexanoate, illustrates the influence of catalysts and conditions in a continuous scCO₂ process, which can be extrapolated for the synthesis of this compound. researchgate.net

| Catalyst | Temperature (°C) | Pressure (bar) | Primary Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Zirconium oxide | 140 | 150 | 2-Ethylhexyl 2-ethylhexanoate | 40 | 100 |

| Amberlyst® 15 | 140 | 150 | 2-Ethyl-1-hexene | 99 | ~0 (for ester) |

| Novozym® 435 | 75 | 150 | 2-Ethylhexyl 2-ethylhexanoate | 3 | N/A |

Metal-Organic Precursor Synthesis for Related Ethylhexanoates

Metal 2-ethylhexanoates are a class of organometallic compounds with significant applications as precursors in materials science, particularly for the synthesis of metal oxide thin films and nanoparticles through methods like metal-organic deposition (MOD). nih.govresearchgate.netresearchgate.net They are also used as catalysts in various polymerization reactions. nih.govatamanchemicals.com These compounds are coordination complexes, not simple ionic salts, and their solubility in nonpolar organic solvents is a key characteristic. atamanchemicals.com

The synthesis of these precursors typically involves the reaction of a metal salt, oxide, or hydroxide (B78521) with 2-ethylhexanoic acid. For instance, Cerium(III) 2-ethylhexanoate, a precursor for cerium oxide thin films, is prepared from a cerium source and 2-ethylhexanoic acid. americanelements.com Similarly, tin(II) 2-ethylhexanoate is used as a precursor for tin oxide nanoparticles. researchgate.net

While this compound itself is an ester and not typically a metal-organic precursor, the synthesis of metal carboxylates using 2-ethylhexanoic acid is a well-established field. The general synthetic strategies for metal 2-ethylhexanoates are relevant as they utilize one of the parent compounds of this compound. These methods include:

Reaction with Metal Oxides/Hydroxides: Direct reaction of a metal oxide or hydroxide with 2-ethylhexanoic acid, often with the removal of water.

Metathesis Reactions: Reaction of a metal salt (e.g., chloride or nitrate) with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. researchgate.net

These metal ethylhexanoate precursors are crucial for creating advanced materials, and their synthesis chemistry is a significant area of research. nih.govresearchgate.net

Advanced Synthetic Precursor Chemistry

Innovations in precursor chemistry aim to improve reaction efficiency, safety, and ease of handling. A notable advancement is the in-situ generation of catalytic species, which avoids the need to prepare and handle potentially unstable or sensitive reagents separately.

Potassium 2-ethylhexanoate (K-2-EH) is recognized as a mild and soluble base catalyst. However, it is very hygroscopic, which can complicate its handling and storage, especially for large-scale industrial applications. organic-chemistry.org To circumvent these issues, a method for the in situ generation of K-2-EH has been developed. organic-chemistry.org

This strategy involves the simple combination of 2-ethylhexanoic acid with a stable, inexpensive inorganic base like potassium carbonate (K₂CO₃) directly within the reaction mixture. organic-chemistry.org This approach generates a catalytic amount of the active K-2-EH base under the reaction conditions.

Key Findings:

Method: A combination of potassium carbonate and a catalytic amount (e.g., 5 mol%) of 2-ethylhexanoic acid is used. organic-chemistry.org

Advantages: This method obviates the need for pre-synthesis and handling of the hygroscopic K-2-EH. It also simplifies the product work-up, as the resulting carboxylic acid from stoichiometric use is challenging to remove. organic-chemistry.org

Application: This catalytic system has been successfully demonstrated in promoting mild Miyaura borylation reactions at room temperature, achieving high yields with a broad range of substrates. organic-chemistry.org

While the primary reported application is for C-C bond formation, this in situ catalytic system holds significant potential for other base-catalyzed reactions, such as the transesterification process for producing this compound. By using a methyl or ethyl ester of 2-ethylhexanoic acid and reacting it with decyl alcohol, the in situ generated K-2-EH could serve as an effective and practical transesterification catalyst.

Advanced Applications and Functional Development of Decyl 2 Ethylhexanoate in Material Science

Polymer Science and Engineering Applications

The incorporation of ester functionalities, particularly those derived from 2-ethylhexanoic acid, significantly influences the properties and applications of various polymers. These effects range from modifying mechanical performance to enabling novel biomedical uses.

Influence of Ester Incorporation on Polymer Mechanical Performance and Stability

The introduction of ester groups into a polymer's structure acts as a method for tuning its physical and mechanical properties. Research on polyacrylate-based network materials shows that the length of the alkyl ester chain significantly influences the glass transition temperature (Tg) and toughness of the material. researchgate.netmdpi.com Shorter alkyl chains, such as methyl, result in a higher Tg compared to longer chains like ethyl or butyl acrylate. mdpi.com This change in Tg can lead to substantial increases in fracture energy and toughness, especially when the Tg is close to the operating temperature. researchgate.net

In hyperbranched polyesters, functionalization with aliphatic n-alkyl chains leads to a decrease in the glass transition temperature, a phenomenon attributed to reduced intermolecular hydrogen bonding. researchgate.net This modification can improve the mechanical properties of formerly brittle polyesters, allowing for the creation of stable, free-standing films. researchgate.net Similarly, studies on mixed cellulose (B213188) esters demonstrate that incorporating long acyl chains can alter thermal and mechanical properties, although high crystallinity in these long chains can sometimes result in lower strength and brittleness. acs.org The use of 2-ethylhexanoate (B8288628) esters as plasticizing agents can also improve the flexibility and impact resistance of coatings. zsmaterials-sales.com

Role as a Catalyst for Ring-Opening Polymerizations

While decyl 2-ethylhexanoate itself is not a catalyst, metal complexes derived from its parent acid, 2-ethylhexanoic acid, are crucial catalysts in polymer synthesis. researchgate.net Metal 2-ethylhexanoates are widely used as catalysts for ring-opening polymerization (ROP), a key process for producing high-molecular-weight biodegradable polyesters. researchgate.netatamanchemicals.com

Tin(II) 2-ethylhexanoate, also known as stannous octoate, is the most common and effective catalyst for the ROP of cyclic esters like lactide and glycolide (B1360168) to produce polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). atamanchemicals.comresearchgate.netrsc.org The polymerization mechanism involves the coordination of the catalyst with the monomer, often in the presence of an alcohol co-initiator, which leads to the formation of the active tin(II) alkoxide species that initiates polymerization. rsc.orgacs.org This process is highly efficient for producing high molecular weight PLA. researchgate.netresearchgate.net

Concerns over the potential toxicity of tin have driven research into safer, more biocompatible catalysts. researchgate.net This has led to the successful synthesis and application of 2-ethylhexanoate complexes of other metals, including zinc, magnesium, calcium, and bismuth, for lactide polymerization. acs.orgacs.orgresearchgate.netacs.org Studies show that zinc 2-ethylhexanoate is a highly active catalyst, producing high molecular weight PLA, while magnesium 2-ethylhexanoate also shows high conversion rates, making them excellent biocompatible alternatives for producing medical-grade polymers. acs.orgresearchgate.netacs.org

| Catalyst | Polymerization Type | Resulting Polymer(s) | Key Findings/Applications | Reference(s) |

|---|---|---|---|---|

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Ring-Opening Polymerization (ROP) | PLA, PCL, PLGA | Highly effective, industry standard, FDA-approved for certain uses. | atamanchemicals.comresearchgate.netrsc.orgnih.gov |

| Zinc(II) 2-ethylhexanoate (Zn(Oct)₂) | Ring-Opening Polymerization (ROP) | PLA | High catalytic activity; produces high molecular weight PLA. Biocompatible alternative to tin. | acs.orgresearchgate.net |

| Magnesium(II) 2-ethylhexanoate (Mg(Oct)₂) | Ring-Opening Polymerization (ROP) | PLA | High lactide conversion (>95%); considered a biocompatible catalyst for medical applications. | acs.orgconsensus.app |

| Calcium(II) 2-ethylhexanoate (Ca(Oct)₂) | Ring-Opening Polymerization (ROP) | PLA | Lower activity compared to Zn and Mg catalysts, resulting in lower molecular weight PLA. | acs.orgresearchgate.net |

| Bismuth(III) 2-ethylhexanoate (Bi(Oct)₃) | Ring-Opening Polymerization (ROP) | Polyesters (PLA, PCL) | Used as a simple, inexpensive, and convenient catalytic system for producing biocompatible polyesters. | researchgate.net |

Biocompatibility and Biomedical Applications of Ethylhexanoate-Containing Polymers

Polymers synthesized using ethylhexanoate-based catalysts, particularly polylactic acid (PLA), are central to numerous biomedical applications due to their excellent biocompatibility and biodegradability. vjs.ac.vn PLA and its copolymers are widely used in tissue engineering, drug delivery systems, surgical sutures, and implants. nih.govvjs.ac.vn

The choice of catalyst is critical for ensuring the biocompatibility of the final polymer product. The use of tin(II) 2-ethylhexanoate is approved by the U.S. FDA for medical applications, provided the residual tin content is below a certain limit. nih.gov However, the drive to eliminate any potential toxicity has spurred the development of tin-free catalysts. researchgate.net The synthesis of PLA using biocompatible catalysts like magnesium 2-ethylhexanoate or zinc 2-ethylhexanoate yields polymers that can be safely used in medical and pharmaceutical devices without concerns about heavy metal residues. acs.orgacs.orgconsensus.appnauka.gov.pl These advancements make it possible to produce materials for applications like regenerative medicine and enzyme-catalyzed synthesis of biocompatible materials. researchgate.netmdpi.com

Lubricant Technology and Biolubricant Development

Esters of 2-ethylhexanoic acid are increasingly important in the formulation of high-performance lubricants, especially environmentally friendly biolubricants. mdpi.com These synthetic esters offer a combination of properties that make them attractive alternatives to traditional mineral oil-based products. mdpi.comperformance-biolubricants.com

Ester-based biolubricants are noted for their high biodegradability, low toxicity, high lubricity, and strong affinity for metal surfaces, which is conferred by the polar ester group. mdpi.comd-nb.info They also exhibit lower volatility at high temperatures. d-nb.info The structure of the ester, including branching and chain length, has a significant influence on its performance. d-nb.info For instance, increasing chain length and branching can improve low-temperature properties and oxidative stability. d-nb.info While the synthesis of some branched esters like cetyl 2-ethylhexanoate has faced challenges, the broader class of synthetic esters is well-established as a base for high-performance biolubricants. mdpi.com These lubricants are suitable for demanding applications, including as hydraulic fluids, engine oils, and industrial chain lubricants. performance-biolubricants.comfrontiersin.org

| Property | Ester-Based Biolubricants | Mineral Oil Lubricants | Reference(s) |

|---|---|---|---|

| Source | Renewable (vegetable oils, synthetic esters) | Petroleum (Fossil-based) | frontiersin.orgtandfonline.com |

| Biodegradability | High | Low | performance-biolubricants.comtandfonline.com |

| Toxicity | Low / Non-toxic | Can be toxic | frontiersin.orgtandfonline.com |

| Viscosity Index (VI) | Generally High (less change with temperature) | Variable (often requires VI improvers) | frontiersin.orgnih.govresearchgate.net |

| Lubricity | Excellent (due to polarity) | Good (often requires lubricity additives) | mdpi.comfrontiersin.org |

| Oxidative Stability | Can be lower, but improved by chemical modification. | Generally High | d-nb.inforesearchgate.net |

Formulation Chemistry in Coatings and Industrial Driers

In the coatings industry, derivatives of 2-ethylhexanoic acid serve two primary functions: as metallic driers (siccatives) and as performance-enhancing modifiers. zsmaterials-sales.comeastman.com

Metal 2-ethylhexanoates are organometallic compounds widely used as driers in air-drying paints, inks, and varnishes. zsmaterials-sales.comeastman.comspecialchem.com These compounds catalyze the oxidative cross-linking of unsaturated binders, such as alkyd resins, which transforms the liquid coating into a hard, solid film in a timely manner. zsmaterials-sales.comspecialchem.com The metal cation is responsible for the catalytic activity. specialchem.com Driers are classified based on their function:

Primary Driers (or Surface Driers): These act as oxidation catalysts at the surface of the film. Cobalt 2-ethylhexanoate is the most common and active primary drier, promoting rapid surface curing. zsmaterials-sales.comdurachem.comtygychem.com

Through Driers: These ensure the coating dries uniformly throughout the film, not just at the surface. durachem.com Zirconium and lead ethylhexanoates are examples of through driers. durachem.comnaturalpigments.com

Auxiliary Driers: These modify the action of other driers but have no drying action on their own. durachem.com Calcium 2-ethylhexanoate is a common auxiliary drier that helps keep the film matrix open, allowing for better oxygen penetration and solvent release. durachem.com

Manganese 2-ethylhexanoate offers strong oxidation catalysis and is a primary alternative to cobalt-based driers, which face increasing scrutiny due to toxicity concerns. zsmaterials-sales.comstopcarcinogensatwork.eueuropean-coatings.com Iron and vanadium complexes are also being explored as ecologically sustainable alternatives. stopcarcinogensatwork.euresearchgate.net

In addition to their role in driers, 2-ethylhexanoate esters like this compound can be used as modifiers in coating formulations. zsmaterials-sales.com Their low volatility and excellent weather resistance make them ideal for improving the flow and leveling of coatings, increasing film flexibility and toughness, and boosting adhesion to substrates. zsmaterials-sales.com

| Drier Compound | Classification | Primary Function | Reference(s) |

|---|---|---|---|

| Cobalt 2-ethylhexanoate | Primary (Surface) Drier | Accelerates oxidative cross-linking at the coating surface; highly active. | zsmaterials-sales.comtygychem.comnaturalpigments.com |

| Manganese 2-ethylhexanoate | Primary Drier | Strong oxidation catalyst; provides good film hardness. Main alternative to cobalt. | zsmaterials-sales.comstopcarcinogensatwork.eu |

| Zirconium 2-ethylhexanoate | Through Drier | Promotes uniform drying throughout the film; improves hardness and durability. | durachem.comnaturalpigments.comdurachem.com |

| Calcium 2-ethylhexanoate | Auxiliary Drier | Keeps film matrix open for oxygen penetration; aids pigment dispersion. | durachem.comdurachem.com |

| Iron 2-ethylhexanoate | Primary Drier | Alternative to cobalt, active at high temperatures. | durachem.comresearchgate.net |

| Zinc 2-ethylhexanoate | Auxiliary/Through Drier | Improves surface properties, stability, and film hardness. | zsmaterials-sales.comdurachem.com |

Applications in Advanced Functional Materials

The utility of ethylhexanoate compounds extends to the synthesis of advanced functional materials, where they serve as versatile metal-organic precursors. researchgate.netresearchgate.net Metal 2-ethylhexanoates are particularly useful for depositing thin films of metal oxides, which are critical components in electronics and optics. researchgate.net

Through techniques like photochemical metal-organic deposition (PMOD) or spray pyrolysis, thin, amorphous films of metal 2-ethylhexanoates (e.g., of manganese, nickel, cerium, or titanium) can be cast onto a substrate. researchgate.netjst.go.jp Subsequent exposure to ultraviolet light or annealing converts the precursor into a uniform, amorphous, or polycrystalline metal oxide film. researchgate.netjst.go.jp This method is used to create thin films for applications such as:

Microelectronics: Creating high-quality, uniform thin films of materials like lead zirconate titanate (PZT) and barium strontium titanate (BST) for use in tunable devices and non-volatile ferroelectric memory (NVFRAM). researchgate.net

Nanotechnology: Metal 2-ethylhexanoates of tin and zinc are used as precursors for the synthesis of highly crystalline SnO₂ and ZnO colloidal nanocrystals. acs.org Cerium(III) 2-ethylhexanoate is used as a precursor in the preparation of inorganic nanoparticles and ceria/zirconia materials. thermofisher.kr

This precursor-based approach provides a flexible route for creating new, tunable materials with specific electronic, optical, or magnetic properties required for advanced technological applications. researchgate.net

Use of Metal 2-Ethylhexanoates as Precursors for Metal Oxide Nanocrystals

Metal 2-ethylhexanoates serve as versatile precursors in the nonhydrolytic synthesis of metal oxide nanocrystals. This method involves the thermal decomposition of the metal 2-ethylhexanoate compound in a high-boiling point solvent, often in the presence of capping agents like amines to control the size and prevent aggregation of the nanocrystals. acs.orgcnr.it The choice of the specific metal in the 2-ethylhexanoate precursor determines the resulting metal oxide nanocrystal. cnr.it

For instance, tin(II) 2-ethylhexanoate can be decomposed at temperatures between 230 and 250 °C in diphenyl ether to produce soluble tin oxide (SnO₂) nanocrystals. acs.org Similarly, zinc(II) 2-ethylhexanoate is used to synthesize zinc oxide (ZnO) nanocrystals. acs.org The solvothermal processing of cobalt(II) 2-ethylhexanoate in oleylamine (B85491) at 250 °C yields cobalt(II) oxide (CoO) nanocrystals with an octahedral shape. researchgate.net These can be further converted to the Co₃O₄ phase through heat treatment. researchgate.net

The characteristics of the resulting nanocrystals, such as size, can be influenced by the synthesis conditions. For example, in the synthesis of SnO₂ nanocrystals, the mean size can range from approximately 3 to 3.5 nm, depending on the alkyl chain length of the amine used as a capping agent. acs.orgcnr.it In the case of ZnO nanocrystals synthesized from zinc(II) 2-ethylhexanoate, sizes ranging from about 5 to 8 nm have been achieved. acs.orgcnr.it

This synthesis route is valued for its ability to produce highly crystalline nanoparticles. acs.orgcnr.it X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) are common techniques used to confirm the crystallinity and morphology of the synthesized nanocrystals. acs.orgcnr.it The dissociated 2-ethylhexanoates from the metal center can also act as a capping agent during the synthesis, which aids in controlling the size of the nanoparticles and preventing them from clumping together. researchgate.net

The applications of these nanocrystals are diverse. For example, manganese(II) 2-ethylhexanoate, nickel(II) 2-ethylhexanoate, and molybdenum(II) 2-ethylhexanoate have been used to create amorphous thin films that, upon exposure to ultraviolet light, convert to their respective metal oxides. jst.go.jp This photochemical metal-organic deposition technique allows for direct, resist-free photolithographic patterning of metal oxides. jst.go.jp

Table 1: Examples of Metal Oxide Nanocrystals from Metal 2-Ethylhexanoate Precursors

| Metal 2-Ethylhexanoate Precursor | Resulting Metal Oxide Nanocrystal | Synthesis Temperature | Nanocrystal Size |

| Tin(II) 2-ethylhexanoate | Tin Oxide (SnO₂) | 230-250 °C | 3-3.5 nm |

| Zinc(II) 2-ethylhexanoate | Zinc Oxide (ZnO) | Not specified | 5-8 nm |

| Cobalt(II) 2-ethylhexanoate | Cobalt(II) Oxide (CoO) | 250 °C | Not specified |

Data sourced from multiple scientific studies. acs.orgcnr.itresearchgate.net

Interactions with Food Contact Materials

The role and behavior of this compound and related compounds in food contact materials (FCMs) are multifaceted, encompassing their use in polymer production and their potential to migrate into food as non-intentionally added substances (NIAS).

Certain metal 2-ethylhexanoates can act as catalysts in the production of polymers used for food packaging. For instance, tin(II) bis(2-ethylhexanoate) and monobutyltin (B1198712) tris(2-ethylhexanoate) have demonstrated high activity as catalysts in the depolymerization of waste polyethylene (B3416737) terephthalate (B1205515) (PET) to produce dioctyl terephthalate (DOTP), a plasticizer. mdpi.com In these processes, high yields of DOTP, ranging from 85% to 99%, have been achieved. mdpi.com Similarly, lead 2-ethylhexanoate has been used as a catalyst to enhance the polymerization process, leading to faster and more efficient production of packaging polymers. bdmaee.net This can contribute to reduced production costs in terms of time and energy. bdmaee.net

The incorporation of additives and the catalytic processes used in polymer production can significantly influence the mechanical and barrier properties of food packaging materials. The addition of nanoparticles to biopolymers, for example, is known to improve mechanical strength, gas barrier properties, durability, and temperature stability. nih.gov

The use of catalysts like lead 2-ethylhexanoate can result in polymers that are stronger and more durable. bdmaee.net This enhanced strength means that less material may be required to achieve the desired level of food protection, potentially reducing waste. bdmaee.net Furthermore, such catalysts can improve the barrier properties of packaging materials by promoting the formation of dense polymer chains that create a more effective barrier against the diffusion of gases like oxygen and liquids. bdmaee.net This is crucial for extending the shelf life of packaged foods by protecting them from environmental factors that cause degradation. bdmaee.net

Innovations in packaging, such as the use of biodegradable coatings and multi-layered packaging, aim to enhance the protective properties of food packaging while minimizing the degradation of the plastic and the migration of substances into food products. researchgate.net The performance of these materials is dependent on both their chemical properties and their physical structure. mdpi.com

Non-intentionally added substances (NIAS) are chemical compounds present in a material that were not intentionally added for a technical reason during the production process. kemira.com They can originate from various sources, including impurities in raw materials, reaction intermediates formed during manufacturing, or degradation products. tandfonline.comencyclopedia.pub The presence of NIAS in food contact materials is a significant area of research due to their potential to migrate into food and the challenge of identifying and assessing the risk of these often unknown substances. nih.govfoodpackagingforum.org

The identification of NIAS begins with a detailed analysis of the production process to identify all substances involved that could lead to unintended reactions. ecolstudio.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for screening, identifying, and quantifying NIAS. tandfonline.com NIAS are often categorized as volatile, semi-volatile, and non-volatile, each requiring different analytical approaches. tandfonline.com

Regulatory frameworks, such as the European Union's Regulation (EU) No 10/2011, permit the presence of NIAS in plastic articles but mandate a risk assessment by the manufacturer. tandfonline.comkidv.nl A generic specific migration limit of 60 mg/kg of food applies to substances for which no specific limit is set. admin.ch For "unknowns" in screening, a migration limit of 10 µg/kg is often used, though this excludes substances for which genotoxicity cannot be ruled out. tandfonline.comfoodpackagingforum.org

The complexity of food contact materials means that a complete characterization of all NIAS is currently considered unrealistic. foodpackagingforum.org Research continues to focus on developing strategies to distinguish toxicologically relevant substances from those that are less relevant at their respective exposure levels, allowing for a more focused safety assessment. nih.gov

Environmental Dynamics and Ecotoxicological Implications of Decyl 2 Ethylhexanoate and Its Metabolites

Environmental Release and Distribution Pathways

Decyl 2-ethylhexanoate (B8288628) is an ester of decyl alcohol and 2-ethylhexanoic acid. Its release into the environment is primarily associated with its use in various industrial and consumer products. As a component of these products, it can be released during manufacturing, formulation, and disposal. The primary pathways for its entry into the environment include industrial wastewater discharges and the disposal of consumer products in landfills.

Once released, the distribution of decyl 2-ethylhexanoate in the environment is governed by its physicochemical properties. As a hydrophobic compound with low water solubility, it is expected to adsorb to organic matter in soil and sediment. Its transport within aquatic systems would likely be associated with suspended particulate matter rather than in the dissolved phase. Volatilization to the atmosphere is another potential distribution pathway, although its relatively high molecular weight may limit this process compared to more volatile organic compounds.

Biodegradation Mechanisms and Rates

The biodegradation of this compound is expected to proceed through the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol (decanol) and carboxylic acid (2-ethylhexanoic acid).

Aerobic Degradation Processes

Under aerobic conditions, the initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage, yielding decyl alcohol and 2-ethylhexanoic acid. This reaction is typically mediated by esterase enzymes produced by a wide range of microorganisms. Following hydrolysis, the resulting decyl alcohol, a long-chain fatty alcohol, is expected to be readily biodegradable through beta-oxidation. The 2-ethylhexanoic acid, however, is more resistant to further degradation due to its branched structure.

Influence of Environmental Conditions on Biodegradation Efficacy

Several environmental factors can significantly influence the rate and extent of this compound biodegradation. These include:

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity.

pH: Neutral to slightly alkaline pH values are typically optimal for the microbial degradation of many organic compounds. researchgate.net

Oxygen Availability: Aerobic degradation is generally more rapid and complete than anaerobic degradation for compounds like esters. ifremer.fr

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for supporting microbial growth and enzymatic activity.

Bioavailability: The low water solubility of this compound can limit its availability to microorganisms, thereby affecting its degradation rate. Adsorption to soil and sediment particles can also impact its bioavailability.

| Factor | Influence on Biodegradation Efficacy |

| Temperature | Rates generally increase with temperature to an optimum for microbial activity. |

| pH | Neutral to slightly alkaline conditions are often optimal. researchgate.net |

| Oxygen | Aerobic conditions typically lead to faster and more complete degradation. ifremer.fr |

| Nutrients | Essential for microbial growth and enzyme production. |

| Bioavailability | Low water solubility and adsorption can limit microbial access. |

Enzymatic Hydrolysis Pathways in Environmental Contexts

The primary enzymatic pathway for the initial breakdown of this compound in the environment is hydrolysis, catalyzed by esterases. These enzymes are ubiquitous in the environment and are produced by a wide variety of microorganisms. The hydrolysis reaction cleaves the ester bond, releasing the constituent alcohol and carboxylic acid. This initial step is crucial as it transforms the parent compound into more water-soluble and potentially more biodegradable metabolites. The rate of enzymatic hydrolysis can be influenced by environmental factors such as temperature and pH, which affect enzyme stability and activity.

Persistence and Transformation of Metabolites

Following the initial hydrolysis of this compound, the persistence and further transformation of its metabolites, decyl alcohol and 2-ethylhexanoic acid, are of ecotoxicological importance.

Decyl Alcohol: As a straight-chain fatty alcohol, decyl alcohol is expected to be readily biodegradable by a wide range of microorganisms in both aquatic and terrestrial environments. It is unlikely to persist in the environment under aerobic conditions.

2-Ethylhexanoic Acid: In contrast, 2-ethylhexanoic acid is known to be more persistent in the environment. Its branched structure makes it more resistant to microbial degradation compared to its straight-chain isomers. researchgate.net Studies on related compounds have shown that 2-ethylhexanoic acid can be a persistent metabolite. researchgate.net This persistence can lead to its accumulation in the environment, posing potential risks to aquatic organisms. The microbial degradation of 2-ethylhexanoic acid is a slower process and may require specific microbial populations with the necessary enzymatic capabilities.

| Metabolite | Expected Persistence |

| Decyl Alcohol | Low |

| 2-Ethylhexanoic Acid | High researchgate.netresearchgate.net |

Environmental Fate of 2-Ethylhexanoic Acid and 2-Ethylhexanol

The environmental persistence and transformation of 2-ethylhexanoic acid and 2-ethylhexanol are governed by their physicochemical properties and susceptibility to biological and abiotic degradation processes.

2-Ethylhexanol (2-EH) is generally considered to be readily biodegradable in various environmental compartments. santos.com It is unlikely to persist in the environment due to rapid breakdown in systems like sewage treatment plants. arkema.com In the atmosphere, 2-EH exists in the vapor phase and is degraded by reacting with photochemically produced hydroxyl radicals. alberta.ca In aquatic systems, it is subject to both volatilization and biodegradation. alberta.ca The substance has a moderate octanol-water partition coefficient (log K_ow_ = 2.9), indicating a low tendency to adsorb to soil or sediment. santos.comarkema.com

Implications of Metabolite Recalcitrance in Ecosystems

While both metabolites are biodegradable, the rate of degradation differs, which has implications for their potential persistence and impact. Microbial degradation of larger compounds like plasticizers can lead to the formation of 2-EH, which is then typically oxidized to 2-EHA. However, this breakdown is not always complete, leading to the accumulation of these metabolites.

Studies have shown that while many microorganisms can produce 2-EH from plasticizer degradation, they are also capable of oxidizing it to the less volatile 2-EHA. This branched-chain acid is degraded less readily by soil microbes. This incomplete degradation can result in the environmental presence of 2-EHA, which has been described as a recalcitrant metabolite. The concern is that while the parent plasticizers may not exhibit acute toxicity, their more persistent and mobile metabolites do.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation, the process by which chemicals concentrate in an organism from all sources of exposure, is a key consideration for environmental risk. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (K_ow_).

For the metabolites of this compound, the bioaccumulation potential is considered low.

2-Ethylhexanol has a moderate log K_ow_ of 2.9, which suggests it is not expected to significantly accumulate in the food chain. arkema.com A calculated Bioconcentration Factor (BCF) of 34.88 further supports the low bioaccumulation potential. santos.com

2-Ethylhexanoic Acid also has a low potential to accumulate in the lipid tissues of organisms. canada.ca This is consistent with its relatively low log K_ow_ and high water solubility.

Given that long-chain esters like this compound are expected to hydrolyze into 2-EH and 2-EHA, the low bioaccumulation potential of these metabolites suggests that the parent compound is also unlikely to pose a significant bioaccumulation risk in aquatic and terrestrial systems.

Aquatic Ecotoxicity Assessments

The toxicity of this compound's metabolites to aquatic life is a primary component of its environmental risk profile. Acute toxicity is often measured by the median lethal concentration (LC50) or the median effective concentration (EC50) over a short period. europa.eu

Both 2-ethylhexanol and 2-ethylhexanoic acid are classified as harmful or moderately toxic to aquatic organisms. arkema.comcanada.ca

2-Ethylhexanol is harmful to fish, aquatic invertebrates, and algae upon short-term exposure. arkema.com Acute toxicity across these three trophic levels is generally within the same order of magnitude, though the invertebrate Daphnia magna has shown somewhat less sensitivity compared to fish and algae. santos.comsantos.com

2-Ethylhexanoic Acid is considered moderately toxic to aquatic life, with acute LC50 and EC50 values typically falling between 1.0 mg/L and 100 mg/L. canada.ca Studies have shown it can inhibit growth in algae and cause immobilization in invertebrates.

The following tables present specific ecotoxicity data for these metabolites.

Interactive Data Table: Acute Aquatic Ecotoxicity of 2-Ethylhexanol

| Species | Trophic Level | Endpoint | Duration | Value (mg/L) |

| Pimephales promelas (Fathead minnow) | Fish | LC50 | 96 h | 28 |

| Oncorhynchus mykiss (Rainbow trout) | Fish | LC50 | 96 h | 32-37 |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 h | 39 |

| Desmodesmus subspicatus (Green algae) | Algae | EC50 | 72 h | 11.5 |

| Chlorella emersonii | Algae | - | - | 50-100 (Inhibited growth) alberta.ca |

Interactive Data Table: Acute Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

| Species | Trophic Level | Endpoint | Duration | Value (mg/L) |

| Oryzias latipes (Medaka) | Fish | LC50 | 96 h | > 100 |

| Daphnia magna (Water flea) | Invertebrate | EC50 | 48 h | 913 |

| Desmodesmus subspicatus (Green algae) | Algae | EC50 (Growth rate) | 72 h | 49.3 |

| Pseudomonas putida | Microorganism | EC50 (Growth inhibition) | 17 h | 112.1 |

Toxicological Profiles and Biological Interactions of Decyl 2 Ethylhexanoate and Its Derivatives

Metabolic Conversion and Systemic Fate

Esters such as Decyl 2-ethylhexanoate (B8288628) are subject to metabolic conversion in biological systems. The primary pathway for this conversion is hydrolysis, a chemical reaction mediated by esterase enzymes. These enzymes are present in various tissues, including the liver and skin, as well as in plasma. nih.govresearchgate.net Through this enzymatic process, the ester bond is cleaved, yielding its constituent molecules: 2-Ethylhexanoic Acid (2-EHA) and the corresponding alcohol, which in this case is decyl alcohol. industrialchemicals.gov.au

Research on a series of fatty esters of 2-ethylhexanoic acid has demonstrated that the rate of this hydrolysis can be influenced by the structure of the molecule, specifically the length of the carbon chain. nih.govresearchgate.net Studies using human liver and skin S9 fractions have shown that these tissues possess the enzymatic capacity to metabolize such esters. nih.gov When these in vitro clearance rates are scaled to predict in vivo hepatic clearance, the rates for many of these compounds approach the rate of hepatic blood flow, suggesting efficient metabolism in the liver. nih.govresearchgate.net The formation of 2-EHA is significant, as this metabolite is the primary subject of developmental toxicity studies. industrialchemicals.gov.au

The absorption of Decyl 2-ethylhexanoate is intrinsically linked to its metabolic hydrolysis. It is generally expected that the compound is hydrolyzed either chemically or enzymatically into 2-ethylhexanoic acid and decyl alcohol prior to or during absorption. industrialchemicals.gov.au The resulting metabolites are then absorbed and distributed systemically. The toxicological significance of this process lies in the systemic exposure to 2-ethylhexanoic acid, which has been identified as a developmental toxicant. industrialchemicals.gov.auhealthvermont.gov

Developmental Toxicity Studies of 2-Ethylhexanoic Acid (Metabolite)

The developmental toxicity of 2-ethylhexanoic acid (2-EHA), the primary metabolite of this compound, has been investigated in several experimental animal models. These studies report that 2-EHA can induce teratogenic effects, particularly affecting skeletal development, at dose levels that may not produce overt maternal toxicity. nih.govindustrialchemicals.gov.au

Studies in Wistar and Fischer 344 rats have demonstrated that oral administration of 2-EHA during gestation can lead to a range of developmental abnormalities in offspring. nih.govnih.gov In Wistar rats, exposure to 2-EHA was found to be teratogenic, increasing the incidence of malformations at doses that were not significantly toxic to the pregnant dams. nih.govoup.com The number of affected fetuses was observed to increase in a dose-dependent manner. nih.gov In contrast, a study using Fischer 344 rats noted developmental toxicity, such as growth retardation and reduced skeletal ossification, primarily occurred at doses that also caused maternal toxicity. nih.govoup.com In New Zealand white rabbits, maternal toxicity was observed at lower doses than in rats, but no evidence of teratogenicity or adverse effects on fetal viability and growth was found. nih.govoup.com

The primary target for the teratogenic effects of 2-EHA appears to be the developing skeleton. nih.gov A variety of skeletal malformations and variations have been documented in rat fetuses following gestational exposure. nih.govindustrialchemicals.gov.au

Specific abnormalities reported include:

Limb Malformations : Clubfoot, absence of the fibula, and polydactyly (the presence of extra digits). nih.govoup.com

Skeletal Ossification : A reduction or delay in the ossification (bone formation) process in various skeletal structures, including the ulna and lumbar vertebrae. nih.govoup.com

Other Skeletal Defects : Abnormal cartilage in the ankle, scoliosis (curvature of the spine), lordosis (inward curvature of the spine), and the development of extra thoracic ribs have also been observed. oup.com

Visceral development appears to be less affected, although some studies have noted an increased incidence of variations such as dilated brain ventricles and curved or dilated ureters in treated groups. oup.com

| Study Species | Key Findings on Developmental Toxicity of 2-EHA |

|---|---|

| Wistar Rats | Dose-dependent increase in skeletal malformations (clubfoot, absence of fibula, polydactyly) was observed. nih.gov The skeleton was identified as the main target of developmental toxicity. nih.gov Teratogenic effects were noted at doses that were not maternally toxic. nih.gov |

| Fischer 344 Rats | Slight developmental toxicity, specifically a reduction in skeletal ossification, was observed. nih.govoup.com Developmental effects like increased resorptions and growth retardation were noted at maternally toxic dose levels. nih.gov |

| New Zealand White Rabbits | Maternal toxicity, including mortality and abortion, was observed. nih.govoup.com However, there were no adverse effects on fetal viability, growth, or morphology, and no evidence of teratogenicity was found. nih.gov |

Research into the mechanisms underlying the developmental toxicity of 2-EHA suggests a link to the disruption of zinc (Zn) metabolism. nih.gov It has been hypothesized that the teratogenicity of certain chemicals is partly due to alterations in maternal zinc metabolism, which subsequently affects the developing embryo. nih.gov

Studies have shown that administration of 2-EHA to pregnant rats leads to an increase in the concentration of metallothionein (B12644479) (MT) in the maternal liver. nih.gov Metallothionein is a cysteine-rich protein that binds to metals like zinc and plays a role in both their detoxification and homeostasis. nih.govmdpi.com The induction of maternal hepatic MT by 2-EHA results in the sequestration of zinc within the maternal liver. nih.gov This leads to a higher retention of zinc in the maternal liver and a corresponding decrease in the amount of zinc available to the embryos. nih.gov

This perturbation of zinc homeostasis can trigger abnormal development, as zinc is a crucial element for numerous developmental processes. nih.gov The teratogenic effects of 2-EHA were found to be more severe in animals fed a low-zinc diet, supporting the hypothesis that zinc deficiency is a key factor in its mechanism of toxicity. nih.gov Furthermore, in vitro studies have shown that the developmental toxicity of serum from 2-EHA-treated rats on cultured embryos could be reversed by the addition of zinc. nih.gov These findings strongly support the hypothesis that the induction of metallothionein and subsequent disruption of zinc distribution are critical mechanistic steps in the developmental toxicity of 2-ethylhexanoic acid. nih.gov

Hepatic Effects and Associated Biological Responses

The metabolic fate of this compound, like other alkyl ethylhexanoates, involves hydrolysis to 2-ethylhexanoic acid (2-EHA) and the corresponding decyl alcohol. cir-safety.org Consequently, the hepatic effects of 2-EHA are of primary relevance. Studies have indicated that 2-EHA is a liver toxicant at high dose levels. cir-safety.org However, it is hypothesized that the gradual metabolic conversion of parent esters such as this compound to 2-EHA allows for clearance of the acid before it can accumulate to levels that would induce acute liver toxicity. cir-safety.org

Research on di-(2-ethylhexyl) phthalate (B1215562) (DEHP), which also metabolizes to compounds including 2-ethylhexanol and subsequently 2-EHA, provides further insight into potential biological responses in the liver. nih.gov In rodent studies, treatment with DEHP has been associated with hepatocellular hypertrophy, characterized by an increase in the size and number of peroxisomes and mitochondria. nih.gov A transient increase in the rate of hepatocyte mitosis has been observed within the first week of exposure in both rats and mice. nih.gov

The metabolites of DEHP, specifically mono(2-ethylhexyl) phthalate (MEHP) and 2-EHA, have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This activation is a key mechanism linked to the observed peroxisome proliferation and hepatocellular effects in rodents. nih.gov It is important to note that there are significant species-specific differences, with rodent PPARα being transactivated by MEHP with greater efficacy and at lower concentrations compared to human PPARα. nih.gov

| Observed Effect | Associated Compound/Metabolite | Biological Response Detail | Reference Species |

|---|---|---|---|

| Hepatocellular Hypertrophy | DEHP | Increase in size and number of peroxisomes and mitochondria. | Rats, Mice |

| Increased Hepatocyte Mitosis | DEHP | Transient burst of proliferation observed within the first week of exposure. | Rats, Mice |

| PPARα Activation | MEHP, 2-EHA | Trans-activation of PPARα reporter constructs in transfected cells. | In vitro (Rodent, Human) |

| CYP4A1 Induction | DEHP, MEHP, 2-Ethylhexanol | Significant dose-related induction of CYP4A1 and lauric acid ω-hydroxylase activity. | Rats, Mice |

Genotoxicity Assessments

Studies on other metabolites of the related compound DEHP have also been conducted. Mono(2-ethylhexyl)phthalate (MEHP) was found to cause chromosome damage in Chinese hamster ovary (CHO) cells. nih.gov In contrast, MEHP did not induce effects in the SCE or HGPRT mutation tests in CHO cells. nih.gov The parent compound DEHP itself did not induce chromosome aberrations but did increase the frequency of SCE and micronuclei in human lymphocytes. koreascience.kr

| Test Compound | Genotoxicity Assay | Test System | Result |

|---|---|---|---|

| 2-Ethylhexanoic Acid (EHA) | Chromosome Aberration (CA) | Human Lymphocytes (in vitro) | Negative |

| 2-Ethylhexanoic Acid (EHA) | Sister Chromatid Exchange (SCE) | Human Lymphocytes (in vitro) | Positive |

| Mono(2-ethylhexyl)phthalate (MEHP) | Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Positive |

| Mono(2-ethylhexyl)phthalate (MEHP) | Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) Cells | Negative |

| Di-(2-ethylhexyl) phthalate (DEHP) | Chromosome Aberration (CA) | Human Lymphocytes (in vitro) | Negative |

| Di-(2-ethylhexyl) phthalate (DEHP) | Sister Chromatid Exchange (SCE) | Human Lymphocytes (in vitro) | Positive |

| Di-(2-ethylhexyl) phthalate (DEHP) | Micronuclei (MN) | Human Lymphocytes (in vitro) | Positive |

Dermal and Ocular Irritation Research

Direct experimental data on the dermal and ocular irritation potential of this compound is limited. Information is often extrapolated from studies on similar long-chain alkyl ethylhexanoates, such as cetyl ethylhexanoate. Dermal irritation studies with undiluted cetyl ethylhexanoate have shown varying results across different species. cir-safety.org In rabbits, it was classified as severely irritating, while it was moderately irritating to guinea pig skin and mildly irritating to rat skin. cir-safety.org In contrast, it was found to be non-irritating to the skin of miniature swine. cir-safety.org A 48-hour patch test in 50 human subjects resulted in mild irritation. cir-safety.org

Regarding ocular irritation, there is a general concern for the potential irritancy of long-chain alkyl esters of 2-ethylhexanoic acid in rabbits, though detailed study results are limited. The Cosmetic Ingredient Review (CIR) Panel concluded that products containing these ingredients should be formulated to be non-irritating.

| Test Substance | Test Type | Species | Observation/Result |

|---|---|---|---|

| Undiluted Cetyl Ethylhexanoate | Dermal Irritation | Rabbit | Severely irritating (3/3) |

| Undiluted Cetyl Ethylhexanoate | Dermal Irritation | Guinea Pig | Moderately irritating (2/3) |

| Undiluted Cetyl Ethylhexanoate | Dermal Irritation | Rat | Mildly irritating (1/3) |

| Undiluted Cetyl Ethylhexanoate | Dermal Irritation | Miniature Swine | Non-irritating (0/3) |

| Undiluted Cetyl Ethylhexanoate | Dermal Irritation (48h Patch Test) | Human | Mildly irritating |

| Long-chain Alkyl Ethylhexanoates | Ocular Irritation | Rabbit | Concern for potential ocular irritancy. |

Human Exposure Pathways and Biomonitoring of Metabolites

Human exposure to this compound can occur through various pathways, primarily dermal contact due to its use as a skin conditioning agent in cosmetic formulations. cir-safety.org Ingestion can be an indirect route of exposure, for instance, through the use of lipsticks containing related compounds like cetyl ethylhexanoate. cir-safety.org The principles of exposure for related compounds, such as phthalates, suggest that for high molecular weight esters, dietary intake is often a primary route, whereas dermal contact with personal care products and contact with indoor air and dust can be significant for other esters. nih.gov, nih.gov

Human biomonitoring is a method used to assess internal exposure to chemicals by measuring the parent compound or its metabolites in human specimens like urine or blood. who.int, scienceopen.com For alkyl ethylhexanoates, biomonitoring would likely focus on the urinary excretion of metabolites of 2-ethylhexanoic acid. nih.gov Following exposure, these esters are metabolized and their hydrophilic metabolites are excreted in the urine. nih.gov Measuring these urinary metabolites provides an integrated picture of exposure from all sources and routes. nih.gov, scienceopen.com Studies on phthalates have demonstrated that urinary metabolite concentrations reflect recent exposure and can be used to understand exposure patterns within a population. nih.gov, nih.gov For example, a fasting study showed that metabolites of high molecular weight phthalates, which are often ingested, decrease rapidly, while metabolites of compounds found in personal care products show patterns consistent with ongoing dermal exposure. nih.gov

| Aspect | Description | Relevance/Example from Related Compounds |

|---|---|---|

| Potential Exposure Pathways | Dermal contact from cosmetics; Ingestion from products like lipstick. | Low molecular weight phthalates show exposure from personal care products, dust, and air. High molecular weight phthalates are linked to dietary intake. |

| Biomonitoring Principle | Measurement of chemical metabolites in human specimens (e.g., urine) to quantify internal dose. | Urinary phthalate metabolites are widely used as biomarkers of exposure, integrating all sources and routes. |

| Target Biomarkers | Metabolites of 2-ethylhexanoic acid. | For DEHP, side-chain oxidized metabolites of MEHP are the principal urinary metabolites in humans. |

| Exposure Insights | Biomonitoring can distinguish between sources (e.g., dietary vs. non-dietary) and assess population exposure levels. | Fasting studies show rapid decline in metabolites from dietary sources, while metabolites from other sources persist. |

Analytical Chemistry Methodologies for Decyl 2 Ethylhexanoate and Its Research Context

Chromatographic Techniques for Compound Separation and Identification

Chromatographic techniques are fundamental in the analysis of decyl 2-ethylhexanoate (B8288628), enabling its separation from complex mixtures and subsequent identification. These methods are crucial for quality control, reaction monitoring, and metabolic studies.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like decyl 2-ethylhexanoate. In GC, the sample is vaporized and injected into a column, where it is separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good separation. For instance, a PEG-linked calix rockymountainlabs.comarene stationary phase has demonstrated good separation performance for various analytes, including those with similar structures to this compound. scielo.br

The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For example, in the analysis of alcoholic beverages, GC has been used to separate a wide range of compounds, including esters like this compound. cloudfront.net The use of specific columns, such as those with a deactivated silica (B1680970) surface, can prevent the adsorption of reactive compounds and improve analytical accuracy. cloudfront.net GC can be employed for both qualitative and quantitative analysis, often in conjunction with a flame ionization detector (FID) or a mass spectrometer (MS). cloudfront.net

Research has shown the utility of GC in various applications related to esters. For instance, a GC method was developed for the determination of 2-ethylhexanoic acid (a precursor to this compound) in urine, highlighting the technique's sensitivity for monitoring exposure to related compounds. nih.gov Additionally, GC has been instrumental in analyzing the composition of volatile compounds in various food and environmental samples, where esters are significant components. mdpi.comnotulaebotanicae.romdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Esters and Metabolites

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of this compound and its metabolites. After separation in the GC column, compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is widely used for the quantitative analysis of esters in various matrices. For example, a GC-MS method was developed for the quantitative analysis of di(2-ethylhexyl)phthalate (DEHP) metabolites, which are structurally related to this compound. researchgate.netnih.gov This method involved derivatization to improve the volatility and thermal stability of the analytes, a common practice in GC-MS analysis of polar compounds. researchgate.netnih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity for target compounds. researchgate.netnih.gov

The technique has been successfully applied to identify and quantify a wide array of volatile and semi-volatile compounds, including esters, in complex samples. mdpi.comnih.govresearchgate.netembrapa.br For instance, GC-MS analysis of various pepper cultivars revealed the presence of numerous esters, contributing to their characteristic aroma profiles. mdpi.com Furthermore, GC-MS has been instrumental in the study of metabolic pathways, allowing for the identification and quantification of metabolites in biological samples. nih.gov The development of GC-MS methods that eliminate the need for derivatization simplifies the analytical procedure and reduces the use of toxic reagents. frontiersin.org

Table 1: GC-MS Parameters for the Analysis of Related Esters and Metabolites

| Parameter | Setting | Reference |

| Column | Cross-linked methyl silicone | nih.gov |

| Injector Temperature | 250 °C | embrapa.br |

| Oven Temperature Program | Initial 35°C for 5 min, ramp to 250°C | embrapa.br |

| Carrier Gas | Helium | embrapa.br |

| Ionization Mode | Electron Ionization (EI) at 70 eV | embrapa.br |

| Mass Range | 45–450 m/z | embrapa.brfrontiersin.org |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | researchgate.netnih.govfrontiersin.org |

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound. These methods are non-destructive and can be used for both qualitative and quantitative analysis.

Fourier Transform Infrared (FTIR) Spectroscopy in Material Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring its absorption of infrared radiation. muanalysis.com For this compound, the most characteristic absorption bands are associated with the ester functional group.